5-Sulfamoylthiophene-2-carboxamide
Overview
Description
5-Sulfamoylthiophene-2-carboxamide: is a heterocyclic compound that contains a thiophene ring substituted with a sulfamoyl group at the 5-position and a carboxamide group at the 2-position
Mechanism of Action
Target of Action
Thiophenecarboxamide derivatives have been reported to inhibit the ctp synthetase pyrg in mycobacterium tuberculosis
Mode of Action
If it shares the same target as other thiophenecarboxamide derivatives, it may inhibit the CTP synthetase PyrG, thereby affecting nucleotide biosynthesis .
Biochemical Pathways
Inhibition of ctp synthetase pyrg would disrupt dna and rna biosynthesis, and other metabolic processes requiring nucleotides .
Result of Action
If it inhibits CTP synthetase PyrG, it could potentially disrupt the growth of Mycobacterium tuberculosis by affecting nucleotide biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like bromine and chloromethyl methyl ether are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Thiophene derivatives are used as catalysts in various organic reactions.
Material Science: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Anticancer Agents: Some thiophene derivatives have shown potential as anticancer agents.
Anti-inflammatory Agents: They exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators.
Antimicrobial Agents: Thiophene derivatives have been found to possess antimicrobial activity against various pathogens.
Industry:
Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial applications.
Comparison with Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 5-Sulfamoylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfamoyl and carboxamide groups contribute to its potential as an anti-inflammatory and antimicrobial agent, distinguishing it from other thiophene derivatives .
Properties
IUPAC Name |
5-sulfamoylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)3-1-2-4(11-3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCDUQYTCBDKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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